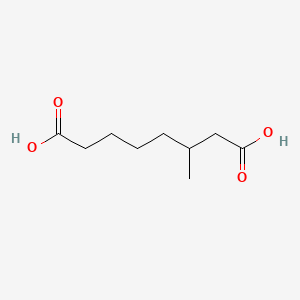

Dehydrophytosphingosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

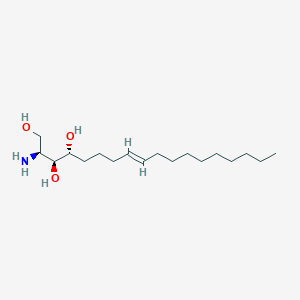

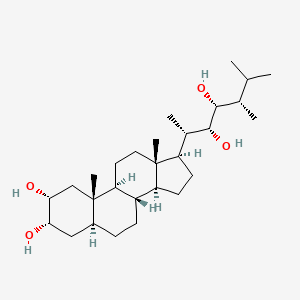

4-hydroxy-8-sphingenine is a sphingoid consisting of (8E)-sphing-8-enine bearing an additional (R)-hydroxy substituent at the 4-position. It derives from a sphing-8-enine. It is a conjugate acid of a 4-hydroxysphing-8-enine(1+).

Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Cytotoxicity

Dehydrophytosphingosine has been involved in the synthesis of anhydrophytosphingosine derivatives like pachastrissamine (jaspine B). This compound, obtained from marine sources, exhibits significant cytotoxicity towards various cancer cell lines, highlighting its potential in cancer research and treatment. The synthesis from D-xylose marks an important development in the field of organic chemistry and medicinal applications (Du, Liu, & Linhardt, 2006).

Biomedical Applications of Superhydrophobic Materials

Research into superhydrophobic materials, which can control protein adsorption, cellular interactions, and bacterial growth, has seen a surge of interest. These materials are now being explored for their potential in drug delivery devices and diagnostic tools. The unique properties of such materials, including the ability to maintain a stable or metastable air layer, make them promising for a range of biomedical applications (Falde, Yohe, Colson, & Grinstaff, 2016).

Superhydrophobic Surfaces in Biology and Medicine

Recent advances in the development of superhydrophobic surfaces are becoming relevant in biology and medicine. These surfaces, inspired by natural phenomena, can manipulate matter at the micro and nanoscale, offering potential applications in biomedicine for the detection, manipulation, and study of small quantities of molecules, high throughput cell, and biomaterial screening (Ciasca et al., 2016).

Ribosomal Synthesis of Dehydroalanine-Containing Peptides

The ribosomal synthesis of peptides containing dehydroalanine, a nonproteinogenic amino acid, is another area of interest. This synthesis technique, involving selenalysine as a masked dehydroalanine equivalent, enables the production of polyunsaturated and highly decorated peptides. These developments have significant implications for the preparation of protein-reactive compounds with potential use in novel drug development or as analytical tools (Seebeck & Szostak, 2006).

High-Throughput Cell Screenings with Droplet-Microarray Platforms

The droplet-microarray platform, based on superhydrophobic–superhydrophilic patterning, is being applied for cell-based high-throughput screenings. This approach enables the homogeneous seeding of cells and the culture of different adherent cell lines in individual droplets, facilitating pipetting-free medium exchange and cell culture in miniaturized droplet arrays. Such platforms are revolutionizing high-throughput screenings in the pharmaceutical industry and healthcare (Popova et al., 2016).

DNA Binding Promoted by Citrus Dehydrin and Zinc Ions

Citrus dehydrin, particularly Citrus unshiu cold-regulated 15 kDa protein (CuCOR15), has been found to interact with DNA, a process stimulated by Zn2+. This discovery suggests that dehydrin may protect nucleic acids in plant cells during seed maturation and stress responses, opening new avenues for understanding plant biology and developing agricultural technologies (Hara, Shinoda, Tanaka, & Kuboi, 2009).

Propiedades

Nombre del producto |

Dehydrophytosphingosine |

|---|---|

Fórmula molecular |

C18H37NO3 |

Peso molecular |

315.5 g/mol |

Nombre IUPAC |

(E,2S,3S,4R)-2-aminooctadec-8-ene-1,3,4-triol |

InChI |

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3/b11-10+/t16-,17+,18-/m0/s1 |

Clave InChI |

CQKNELOTFUSOTP-HMTIOLNVSA-N |

SMILES isomérico |

CCCCCCCCC/C=C/CCC[C@H]([C@H]([C@H](CO)N)O)O |

SMILES canónico |

CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |

Sinónimos |

4-hydroxy-8-sphingenine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1254730.png)

![(3E,5E,7S,8S,11E,13E,15S,16S)-16-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1254731.png)

![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1254752.png)